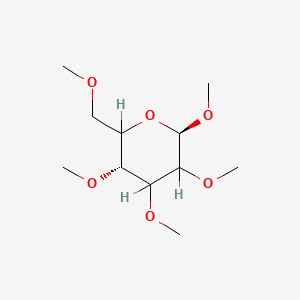
Methyl 2,3,4,6-tetra-O-methyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4,6-tetra-O-methylglucopyranoside: is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-methylglucopyranoside typically involves the methylation of glucose derivatives. One common method is the methylation of methyl α-D-glucopyranoside using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of Methyl 2,3,4,6-tetra-O-methylglucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,3,4,6-tetra-O-methylglucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-methylglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a model compound for studying carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-methylglucopyranoside involves its interaction with various molecular targets. In biological systems, it can mimic natural carbohydrates and interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion. The methoxy groups enhance its stability and solubility, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- Methyl 2,3,4,6-tetra-O-acetylglucopyranoside
- Methyl 2,3,4,6-tetra-O-benzylglucopyranoside
- Methyl 2,3,4,6-tetra-O-ethylglucopyranoside
Comparison: Methyl 2,3,4,6-tetra-O-methylglucopyranoside is unique due to its methoxy groups, which provide distinct chemical properties such as increased hydrophobicity and resistance to hydrolysis compared to its acetyl or benzyl counterparts. This makes it particularly useful in applications requiring stable and non-reactive carbohydrate derivatives.
Properties
CAS No. |
3149-65-3 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R,5R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7?,8-,9?,10?,11-/m1/s1 |
InChI Key |
ZYGZAHUNAGVTEC-PBPDKXIHSA-N |
Isomeric SMILES |
COCC1[C@H](C(C([C@@H](O1)OC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![3-Chlorobicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B12820511.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)

